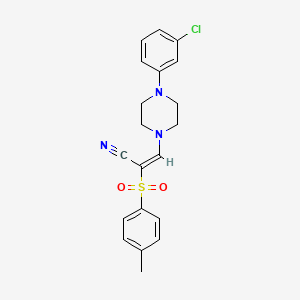

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile

Description

Properties

IUPAC Name |

(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2S/c1-16-5-7-19(8-6-16)27(25,26)20(14-22)15-23-9-11-24(12-10-23)18-4-2-3-17(21)13-18/h2-8,13,15H,9-12H2,1H3/b20-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAWOLIYDYGTDK-HMMYKYKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC(=CC=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC(=CC=C3)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through a diol-diamine coupling reaction catalyzed by ruthenium(II) complexes.

Substitution with 3-Chlorophenyl Group: The piperazine ring is then substituted with a 3-chlorophenyl group using a palladium-catalyzed amination reaction under aerobic conditions.

Addition of Tosylacrylonitrile Moiety: The final step involves the addition of the tosylacrylonitrile moiety to the substituted piperazine ring through a visible-light-promoted decarboxylative annulation protocol.

Industrial Production Methods

Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors to ensure consistent quality and yield. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the tosylacrylonitrile moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Biological Activity

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C19H20ClN3O2S

- Molecular Weight : 373.89 g/mol

- CAS Number : Not explicitly listed in the provided data but can be derived from its structure.

The compound features a piperazine ring, a tosyl group, and a nitrile functional group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Piperazine Derivative : The piperazine ring is synthesized using standard methods involving chlorinated aromatic compounds.

- Tosylation : The introduction of the tosyl group is achieved through reaction with tosyl chloride.

- Acrylonitrile Addition : The final step involves the addition of acrylonitrile to form the desired compound.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit notable antitumor properties. For instance, studies have shown that derivatives of piperazine can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antibacterial and Antifungal Properties

In addition to antitumor effects, there is evidence suggesting that piperazine derivatives possess antibacterial and antifungal activities. A study highlighted that certain synthesized compounds demonstrated effectiveness against a range of bacterial strains, likely due to their ability to disrupt microbial cell membranes .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antifungal Agents : A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized and tested for antifungal activity, showing promising results against Candida species .

- Antitumor Efficacy : Another study focused on 4-methylpiperazine derivatives which exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the piperazine structure can enhance biological activity .

Table of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Thiazole-Piperazine Hybrids (e.g., 10f) : The ureido-thiazole group in 10f introduces hydrogen-bonding capacity, which may enhance receptor interactions compared to the target compound’s acrylonitrile group .

- Simple Piperazine Derivatives (e.g., MM0421.09) : The absence of complex substituents in MM0421.09 highlights the role of the acrylonitrile-tosyl group in modulating the target compound’s stability and solubility .

Pharmacological Activity in Context of Anticonvulsant Research

Piperazine derivatives are frequently investigated for anticonvulsant properties. While direct data on the target compound are unavailable, analogs provide insights:

Table 2: Anticonvulsant Profiles of Related Compounds

Comparison :

- The target compound’s piperazine and aryl groups align structurally with anticonvulsant agents like pyrrolidine-diones and succinic imides . However, its acrylonitrile group may confer distinct pharmacokinetic properties, such as increased blood-brain barrier penetration.

Table 3: Key Impurities and Byproducts

Implications :

- Controlling these impurities is critical for ensuring the target compound’s purity and reproducibility.

Q & A

Q. What synthetic routes are recommended for synthesizing (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-tosylacrylonitrile, and how can impurities be minimized?

Methodological Answer:

- Key Steps : The synthesis likely involves nucleophilic substitution between a tosyl-protected acrylonitrile intermediate and a 4-(3-chlorophenyl)piperazine precursor. Evidence from impurity profiles (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) suggests alkylation or coupling reactions as critical steps .

- Purification : Use column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization to remove byproducts like 1,3-bis-[4-(3-chlorophenyl)piperazin-1-yl]propane dihydrochloride, which may form during stepwise alkylation .

- Analytical Validation : Monitor reactions via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to resolve structurally similar impurities .

Q. What experimental techniques are most reliable for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) is optimal for resolving stereochemistry and confirming the E-configuration of the acrylonitrile moiety. Similar piperazine derivatives have been resolved using this method .

- Spectroscopic Methods :

- NMR : - and -NMR can identify aromatic protons (δ 6.8–7.4 ppm for chlorophenyl) and the acrylonitrile double bond (δ 5.5–6.5 ppm). Compare with reference spectra of related compounds (e.g., 1-chloro-2-(4-phenylpiperazin-1-yl)-ethanone) .

- HRMS : Confirm molecular weight (e.g., ESI+ mode, expected [M+H] ~484.1 Da).

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for the E/Z isomerism of this compound?

Methodological Answer:

- Cross-Validation :

- NMR NOE Experiments : Irradiate the acrylonitrile proton to detect spatial proximity to the tosyl group, confirming the E-configuration.

- DFT Calculations : Compare experimental -NMR shifts with computed chemical shifts for both isomers (e.g., B3LYP/6-31G* level). Discrepancies >0.3 ppm may indicate modeling errors .

- Crystallographic Validation : If single crystals are obtainable, refine the structure using SHELXL to unambiguously assign configuration .

Q. What experimental designs are appropriate for evaluating the compound’s receptor-binding affinity, particularly for serotonin (5-HT) or dopamine receptors?

Methodological Answer:

- Radioligand Binding Assays :

- Target Receptors : Prioritize 5-HT and D receptors based on structural analogs (e.g., dibenzoazepine-piperazine derivatives targeting H1/5-HT) .

- Protocol : Use -ketanserin (5-HT) or -spiperone (D) in HEK293 cells expressing cloned receptors. Include reference ligands (e.g., clozapine) to calculate IC values .

- Functional Assays : Measure cAMP inhibition (D) or calcium flux (5-HT) to assess inverse agonism/antagonism.

Q. How can impurity profiles be systematically analyzed during scale-up synthesis?

Methodological Answer:

- LC-MS/MS Profiling : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a water/acetonitrile gradient (0.1% formic acid) to detect trace impurities (e.g., 3-[4-(3-chlorophenyl)piperazin-1-yl]propyl isobutyl ether hydrochloride) .

- Quantitative NMR : Employ -qNMR with internal standards (e.g., maleic acid) to quantify impurities lacking UV chromophores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.